N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9-7-10(2)17-15(16-9)18-13(20)8-19-14(21)11-5-3-4-6-12(11)24(19,22)23/h3-7H,8H2,1-2H3,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGMOWKRXCPBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 303.36 g/mol
- CAS Number : 1401543-95-0
The structure features a pyrimidine ring and a benzo[d]isothiazole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, with notable effectiveness observed against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for antibiotic development.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, making it a promising candidate for further anticancer drug development.
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown inhibition against:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Carbonic anhydrase | Competitive | 10 |
| Acetylcholinesterase | Non-competitive | 5 |
These findings highlight the compound's potential as a therapeutic agent in conditions where these enzymes play critical roles.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial properties against various pathogens and reported significant inhibition rates compared to traditional antibiotics .
- Anticancer Mechanism Exploration : A study conducted by Pendergrass et al. investigated the molecular mechanisms underlying the anticancer effects of this compound, revealing that it activates apoptotic pathways in tumor cells .
- Enzyme Interaction Studies : Research published in medicinal chemistry journals demonstrated that the compound effectively inhibits carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease .
Comparison with Similar Compounds
SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide)
- Key Differences : Replaces the benzoisothiazol-3-one dioxido group with a thiazole-naphthalene system.
- Bioactivity : Acts as a SIRT2 inhibitor, targeting NAD+-dependent deacetylases .
- Structural Impact : The thioether linkage and naphthalene moiety enhance lipophilicity, improving membrane permeability compared to the target compound’s polar dioxido group .
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (Compound 33)
- Key Differences : Features a propargyloxybenzyl-thiazole substituent instead of the benzoisothiazol-3-one dioxido group.
- Synthesis : Prepared via thiol-ene click chemistry, highlighting modularity in pyrimidine-acetamide derivatives .
- Bioactivity : Designed as a dual Sirt2/HDAC6 inhibitor, leveraging the pyrimidine-thioacetamide scaffold for dual enzymatic engagement .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic Acid
Key Observations :
- The target compound’s benzoisothiazol-3-one dioxido group may enhance oxidative stress modulation (antioxidant activity) compared to non-dioxidated analogues .
- Pyrimidine-containing derivatives (e.g., SirReal2, Compound 33) exhibit higher specificity for enzyme targets due to optimized hydrogen-bonding interactions .
Physicochemical and Crystallographic Properties
- Solubility: The dioxido group in the target compound likely improves aqueous solubility compared to non-polar analogues like 2,5-diphenylisothiazol-3(2H)-one .
- Crystal Packing : Pyrimidine derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) form centrosymmetric dimers via N–H···N hydrogen bonds, a feature critical for solid-state stability .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound comprises three distinct subunits:
- 4,6-Dimethylpyrimidin-2-amine : A di-substituted pyrimidine ring with methyl groups at positions 4 and 6.
- Benzo[d]isothiazol-3-one 1,1-dioxide : A bicyclic system with a sulfonamide (S=O₂) and ketone (C=O) group.
- Acetamide linker : Connects the pyrimidine amine to the isothiazole ring.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- Intermediate A : 2-Amino-4,6-dimethylpyrimidine.
- Intermediate B : 2-(Chloroacetyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Coupling these intermediates via nucleophilic acyl substitution forms the final product.
Synthesis of Intermediate A: 2-Amino-4,6-Dimethylpyrimidine
Cyclocondensation of β-Diketones with Guanidine
Pyrimidine rings are classically synthesized via the Biginelli reaction or cyclocondensation of 1,3-diketones with guanidine. For 4,6-dimethylpyrimidin-2-amine, pentane-2,4-dione reacts with guanidine carbonate under basic conditions:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{C(=NH)NH}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}6\text{H}{10}\text{N}4 + \text{H}_2\text{O}
$$
Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
Yield : ~70–80% after recrystallization from ethanol.
Synthesis of Intermediate B: 2-(Chloroacetyl)Benzo[d]Isothiazol-3(2H)-One 1,1-Dioxide
Construction of the Benzo[d]Isothiazole Core
Benzo[d]isothiazoles are synthesized via oxidative cyclization of 2-mercaptobenzamide derivatives. For the 1,1-dioxide (sultam) moiety, sulfonamide formation precedes cyclization:
Sulfonylation of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid is treated with chlorosulfonic acid to form 2-sulfamoylbenzoic acid, which undergoes dehydration to yield benzo[d]isothiazol-3-one 1,1-dioxide:
$$
\text{HS-C}6\text{H}4\text{-COOH} \xrightarrow{\text{ClSO}3\text{H}} \text{O}2\text{S-C}6\text{H}4\text{-COOH} \xrightarrow{\Delta} \text{Benzo[d]isothiazol-3-one 1,1-dioxide}
$$
Conditions : Chlorosulfonic acid (2 eq), 0°C to room temperature, followed by heating at 120°C for 2 hours.
Yield : ~65%.
Chloroacetylation of the Sultam
The sultam is acylated with chloroacetyl chloride in the presence of a base:
$$
\text{Benzo[d]isothiazol-3-one 1,1-dioxide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-(Chloroacetyl)benzo[d]isothiazol-3-one 1,1-dioxide}
$$
Conditions : Dichloromethane (DCM), triethylamine, 0°C to room temperature, 4 hours.
Yield : ~85% (crude), purified via silica gel chromatography.
Coupling of Intermediates A and B
Nucleophilic Acyl Substitution
Intermediate A reacts with Intermediate B in a polar aprotic solvent to form the acetamide bond:
$$
\text{2-Amino-4,6-dimethylpyrimidine} + \text{2-(Chloroacetyl)sultam} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound}
$$
Conditions : Dimethylformamide (DMF), N,N-diisopropylethylamine (DIEA), 60°C, 12 hours.
Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.
Yield : ~60–70%.
Analytical Characterization
Spectroscopic Data
Optimization Challenges and Alternatives
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing chloroacetyl chloride with bromoacetyl bromide may enhance reactivity but requires careful handling due to toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
